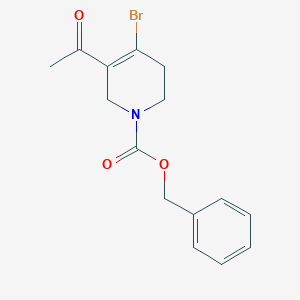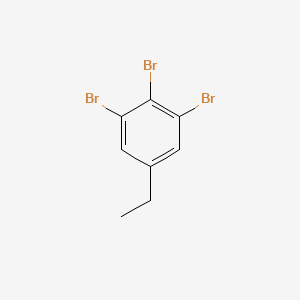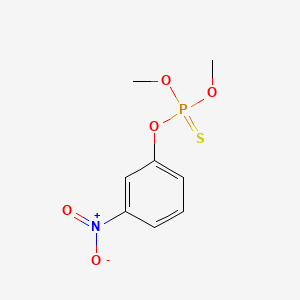
benzyl 3-acetyl-4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-acetyl-4-bromo-5,6-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound that belongs to the dihydropyridine class These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-acetyl-4-bromo-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-acetyl-4-bromo-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of functionalized dihydropyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, benzyl 3-acetyl-4-bromo-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, dihydropyridine derivatives are known for their potential as calcium channel blockers, which are used in the treatment of cardiovascular diseases. This compound may also be investigated for its potential anti-inflammatory, antioxidant, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of benzyl 3-acetyl-4-bromo-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific biological target. For example, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting cellular processes such as muscle contraction and neurotransmitter release. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.
Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.
Uniqueness
Benzyl 3-acetyl-4-bromo-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives
Properties
Molecular Formula |
C15H16BrNO3 |
|---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
benzyl 5-acetyl-4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO3/c1-11(18)13-9-17(8-7-14(13)16)15(19)20-10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
RIRNNEASXXDYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCN(C1)C(=O)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)




![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)





